N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O5S2 and its molecular weight is 408.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of azole derivatives, including 1,3,4-oxadiazoles, starting from furan compounds, with some showing antimicrobial activities. This suggests the potential of such compounds, including those related to the specified chemical, in the development of new antimicrobial agents. For instance, Başoğlu et al. (2013) outlined the design and synthesis of azole derivatives with antimicrobial properties, highlighting the importance of structural variations in enhancing biological activity (Başoğlu et al., 2013).
Anticancer and Antiangiogenic Effects
Compounds with the 1,3,4-oxadiazole core have been investigated for their anticancer and antiangiogenic properties. Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives showing significant anticancer and antiangiogenic effects in a mouse tumor model, indicating the therapeutic potential of such structures (Chandrappa et al., 2010).
Neuroinflammation Imaging
Compounds structurally similar to the specified chemical have been developed for imaging neuroinflammation via PET scans, targeting specific receptors like CSF1R on microglia. This application is crucial for understanding neuroinflammatory processes in various neurological disorders, as demonstrated by Horti et al. (2019) with the development of a PET radiotracer specific for CSF1R (Horti et al., 2019).
Enzyme Inhibition
The synthesis of N-substituted derivatives of related structures has been explored for potential enzyme inhibition, relevant in treating conditions like Alzheimer’s disease. Such research underscores the importance of oxadiazole derivatives in developing inhibitors for enzymes implicated in disease pathogenesis, as highlighted by Rehman et al. (2018) in their synthesis of compounds for acetylcholinesterase inhibition (Rehman et al., 2018).
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c21-14(17-16-19-18-15(25-16)12-3-1-9-24-12)11-5-7-20(8-6-11)27(22,23)13-4-2-10-26-13/h1-4,9-11H,5-8H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDLIDYHPGWCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.